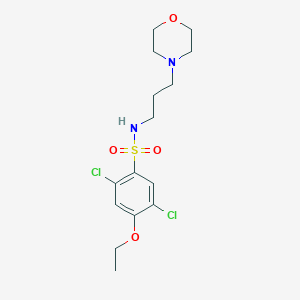
2,5-Dichloro-4-ethoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-4-ethoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide, also known as DMEP, is a sulfonamide-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMEP is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 408.87 g/mol.
Wirkmechanismus
The mechanism of action of 2,5-Dichloro-4-ethoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 2,5-Dichloro-4-ethoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide induces cell cycle arrest and apoptosis by inhibiting the activity of the enzyme topoisomerase II and disrupting DNA replication. 2,5-Dichloro-4-ethoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide also inhibits angiogenesis by suppressing the activity of vascular endothelial growth factor (VEGF) and its receptor. In inflammation, 2,5-Dichloro-4-ethoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide inhibits the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) by suppressing the activity of nuclear factor-kappa B (NF-κB). In neurodegenerative disorders, 2,5-Dichloro-4-ethoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide has been shown to have neuroprotective effects by inhibiting the activity of acetylcholinesterase (AChE) and reducing oxidative stress.
Biochemical and Physiological Effects:
2,5-Dichloro-4-ethoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2,5-Dichloro-4-ethoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide induces cell cycle arrest and apoptosis by increasing the expression of p53 and Bax and decreasing the expression of Bcl-2. 2,5-Dichloro-4-ethoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide also inhibits the migration and invasion of cancer cells by suppressing the activity of matrix metalloproteinases (MMPs). In inflammation, 2,5-Dichloro-4-ethoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide inhibits the production of pro-inflammatory cytokines by suppressing the activity of NF-κB and reducing the expression of cyclooxygenase-2 (COX-2). In neurodegenerative disorders, 2,5-Dichloro-4-ethoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide has been shown to improve cognitive function and reduce oxidative stress by inhibiting the activity of AChE and increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
2,5-Dichloro-4-ethoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide has several advantages for lab experiments, including its high purity, solubility in organic solvents, and stability under various conditions. However, 2,5-Dichloro-4-ethoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide also has some limitations, including its low aqueous solubility, which can affect its bioavailability, and its potential toxicity at high doses.
Zukünftige Richtungen
For the study of 2,5-Dichloro-4-ethoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide include the development of derivatives with improved properties, investigation of its molecular mechanisms of action, and evaluation of its efficacy in combination with other drugs or therapies.
Synthesemethoden
The synthesis of 2,5-Dichloro-4-ethoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide involves the reaction of 2,5-dichloro-4-ethoxybenzenesulfonyl chloride with 3-morpholin-4-ylpropylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 2,5-Dichloro-4-ethoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide as a white solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-4-ethoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 2,5-Dichloro-4-ethoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a common underlying factor in various diseases, and 2,5-Dichloro-4-ethoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 2,5-Dichloro-4-ethoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide has also been studied for its potential neuroprotective effects in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C15H22Cl2N2O4S |
|---|---|
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
2,5-dichloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C15H22Cl2N2O4S/c1-2-23-14-10-13(17)15(11-12(14)16)24(20,21)18-4-3-5-19-6-8-22-9-7-19/h10-11,18H,2-9H2,1H3 |
InChI-Schlüssel |
GBZKQZZTZXLOFG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NCCCN2CCOCC2)Cl |
Kanonische SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NCCCN2CCOCC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275094.png)
![methyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275095.png)
![Diethyl 3-methyl-5-[(4-toluidinocarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B275097.png)
![4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B275099.png)
![Ethyl 2-[(4-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B275101.png)
![3-Amino-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B275103.png)
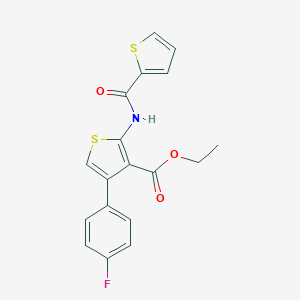
![3-(4-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275107.png)
![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B275108.png)
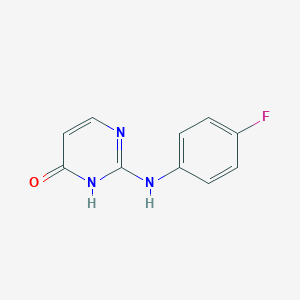
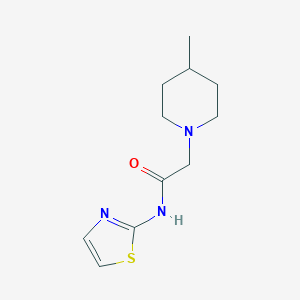
![Ethyl 4-amino-2-{[2-(1-piperidinyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate](/img/structure/B275127.png)
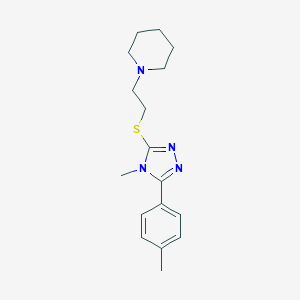
![methyl 2-(thiophene-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275132.png)